molecular formula C18H19N3O5 B11107209 ethyl 6-amino-5-cyano-4-(4-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-(4-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate

Cat. No.: B11107209
M. Wt: 357.4 g/mol
InChI Key: YDSKQZNNDAGJMG-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(4-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate is a synthetic organic compound belonging to the class of 4H-pyran derivatives.

Preparation Methods

The synthesis of ethyl 6-amino-5-cyano-4-(4-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate typically involves a one-pot reaction. This method uses a nanostructured catalyst, such as Na2CaP2O7, in a heterogeneous medium . The reaction conditions are optimized to achieve high yields with minimal by-product formation. The process involves the condensation of appropriate aldehydes, malononitrile, and ethyl acetoacetate in the presence of the catalyst .

Chemical Reactions Analysis

Ethyl 6-amino-5-cyano-4-(4-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(4-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate involves its interaction with free radicals and hydroperoxides. The compound acts as an antioxidant by breaking the chains of oxidative reactions and catalytically decomposing hydroperoxides without generating other free radicals . This dual action makes it an effective inhibitor of hydrocarbon oxidation.

Properties

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-(4-nitrophenyl)-2-propyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C18H19N3O5/c1-3-5-14-16(18(22)25-4-2)15(13(10-19)17(20)26-14)11-6-8-12(9-7-11)21(23)24/h6-9,15H,3-5,20H2,1-2H3

InChI Key

YDSKQZNNDAGJMG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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